![molecular formula C20H19NO5 B1393059 ethyl 4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]benzoate CAS No. 100840-55-9](/img/structure/B1393059.png)
ethyl 4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]benzoate
Übersicht
Beschreibung
Ethyl 4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]benzoate is a chemical compound with the molecular formula C21H15NO4 . It was synthesized by reducing the Schiff base obtained from acenaphthenequinone and ethyl-4-aminobenzoate . The compound exhibits interesting structural features and potential biological activities.
Synthesis Analysis
The synthesis of this compound involves the reduction of a Schiff base formed between acenaphthenequinone and ethyl-4-aminobenzoate. The reduction process yields the final product, ethyl 4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]benzoate .
Molecular Structure Analysis
The compound’s molecular structure consists of a 1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline ring system connected to a benzene ring via a propoxy group. The dihedral angle between these two ring systems is approximately 75.08° . The compound’s planarity and functional groups contribute to its potential biological activity.
Wissenschaftliche Forschungsanwendungen
Acidolysis in Lignin Model Compounds
One scientific research application of ethyl 4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]benzoate relates to its role in the acidolysis of lignin model compounds. Yokoyama (2015) discusses the different mechanisms of acidolysis in dimeric non-phenolic β-O-4-type lignin model compounds, highlighting the significance of the γ-hydroxymethyl group in the process. This work underlines the relevance of understanding the reaction pathways and mechanisms involved in lignin breakdown, which is crucial for applications in biofuel production and materials science (T. Yokoyama, 2015).
Antioxidant Capacity Assays
Another application is in the field of antioxidant capacity assays. Ilyasov et al. (2020) delve into the reaction pathways underpinning the ABTS/potassium persulfate decolorization assay of antioxidant capacity. Their review highlights the specific reactions and bias that might occur when comparing antioxidants, thereby influencing the interpretation and applicability of such assays in various fields, including food science, pharmacology, and environmental monitoring (I. Ilyasov et al., 2020).
Gas Separations using Ionic Liquid Membranes
Scovazzo (2009) addresses the application of ionic liquids in gas separations, focusing on the performance benchmarks for room temperature ionic liquid membranes (SILMs) and the upper limits of their performance. This review is critical for guiding future research in the field of gas separations, an area that is essential for environmental management and industrial processes (P. Scovazzo, 2009).
Neuroprotective and Antioxidant Activities
Cunha et al. (2019) provide a comprehensive review of ethyl ferulate, a phenylpropanoid with notable antioxidant and neuroprotective activities. Their systematic review and technological prospection shed light on the potential uses of ethyl ferulate in the nutraceutical and pharmaceutical industries, highlighting its anti-inflammatory, antimutagenic, antiapoptotic, and antiproliferative activities. This work underscores the importance of ethyl ferulate in medical and health-related research, paving the way for future applications in disease treatment and health maintenance (F. Cunha et al., 2019).
Eigenschaften
IUPAC Name |
ethyl 4-[3-(1,3-dioxoisoindol-2-yl)propoxy]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c1-2-25-20(24)14-8-10-15(11-9-14)26-13-5-12-21-18(22)16-6-3-4-7-17(16)19(21)23/h3-4,6-11H,2,5,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWLWFMZJNBGRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCCCN2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]benzoate | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



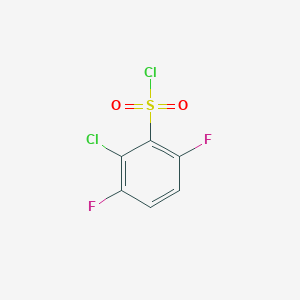
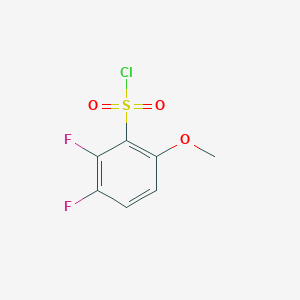

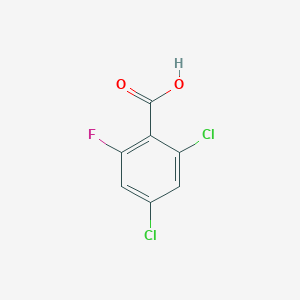
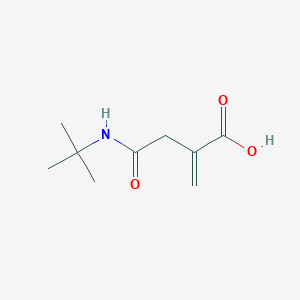
![Ethyl 2-[[cyano(phenyl)methyl]amino]acetate](/img/structure/B1392991.png)
![N'-[1-Amino-1-(4-chlorophenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1392992.png)
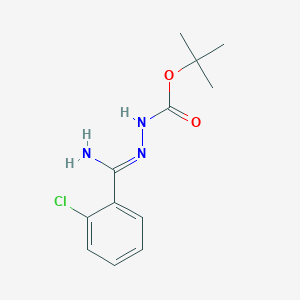
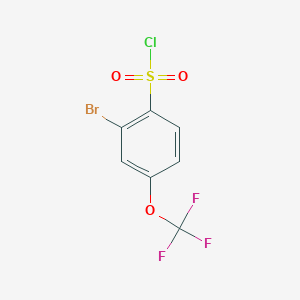
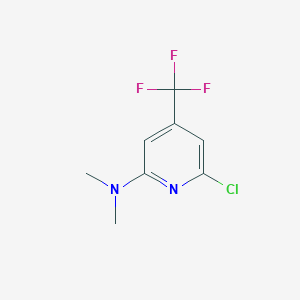
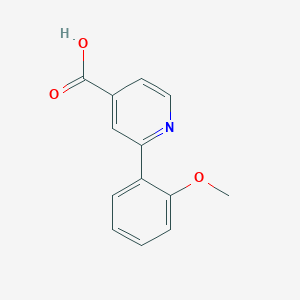
![1,7-Diazaspiro[4.4]nonane dihydrochloride](/img/structure/B1392999.png)